Ethyl 2-(2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate
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Description
Ethyl 2-(2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C23H24FN5O3S and its molecular weight is 469.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate are currently unknown. This compound is a part of the piperidine derivatives, which are known to be important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been known to interact with various biological targets, leading to a range of pharmacological activities .
Biochemical Pathways
For instance, pyrazolines and their derivatives have been reported to have confirmed biological as well as pharmacological activities .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are generally well-studied, and these compounds are known to have good bioavailability .
Result of Action
Compounds with similar structures have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Properties
IUPAC Name |
ethyl 2-[2-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3S/c1-2-32-21(30)12-18-14-33-23(25-18)26-22(31)16-4-3-11-29(13-16)20-10-9-19(27-28-20)15-5-7-17(24)8-6-15/h5-10,14,16H,2-4,11-13H2,1H3,(H,25,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLBYFQYARRLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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